molecular formula C6H12O6 B583990 D-[1-13C]Tagatose CAS No. 478506-42-2

D-[1-13C]Tagatose

Cat. No.: B583990
CAS No.: 478506-42-2
M. Wt: 181.148
InChI Key: LKDRXBCSQODPBY-HMWKXFOSSA-N
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Description

D-[1-13C]Tagatose: is a rare, naturally occurring monosaccharide that is an epimer of D-fructose at the C-4 position. It is a ketohexose with the molecular formula C6H12O6. This compound is a low-calorie sweetener with approximately 92% of the sweetness of sucrose but only one-third of the calories. It is found in small quantities in dairy products such as cheese, yogurt, and hot cocoa .

Mechanism of Action

Target of Action

D-[1-13C]Tagatose primarily targets enzymes involved in sugar metabolism, such as β-glucosidase, fructokinase, and phosphomannose isomerase . These enzymes play a crucial role in the metabolism of sugars, which are essential for the growth and development of various organisms .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It negatively affects the growth of certain organisms by inhibiting key enzymes of sugar metabolism . For instance, it inhibits β-glucosidase in Phytophthora infestans, and fructokinase and phosphomannose isomerase in Hyaloperonospora arabidopsidis .

Biochemical Pathways

The inhibition of these enzymes by this compound affects the metabolic pathways of sugars. The steps in the metabolism of tagatose are identical to those for fructose, but tagatose is incompletely absorbed . Only 15-20 percent of tagatose is absorbed in the small intestine . The major part of ingested tagatose is fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids .

Pharmacokinetics

In terms of ADME properties, only 15-20 percent of tagatose is absorbed in the small intestine . The unabsorbed tagatose is fermented in the colon by indigenous microflora . This incomplete absorption suggests that tagatose may act by attenuating glucose absorption in the intestine .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in cellular oxidative stress and an inhibition of the growth of certain bacteria by affecting glycolysis and its downstream metabolism . It also has the potential to improve the lipid profile, constituting an alternative for diabetes mellitus and obesity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its inhibitory effects are reversible, and the growth of certain organisms, such as P. infestans, can be restored in the absence of D-tagatose . This suggests that the presence and concentration of D-tagatose in the environment can directly influence its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-[1-13C]Tagatose can be synthesized from D-galactose through a biocatalytic isomerization process. This process involves the use of enzymes such as L-arabinose isomerase, which catalyzes the conversion of D-galactose to D-tagatose under mild reaction conditions . The reaction typically occurs at a pH range of 2-7 and a temperature of around 134°C .

Industrial Production Methods: Industrial production of this compound involves the use of biocatalysts, including whole cells and isolated enzymes, to achieve high efficiency and environmental friendliness. The biocatalytic process minimizes by-products and pollution, making it a preferred method over traditional chemical synthesis . Additionally, spray-drying techniques have been developed to produce D-tagatose in a more cost-effective manner .

Chemical Reactions Analysis

Types of Reactions: D-[1-13C]Tagatose undergoes various chemical reactions, including oxidation, reduction, and isomerization.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

D-[1-13C]Tagatose is unique compared to other similar compounds due to its low-calorie content and health benefits. Similar compounds include:

    D-fructose: An isomer of D-tagatose with similar sweetness but higher caloric content.

    D-galactose: The precursor for the synthesis of D-tagatose.

    D-glucose: A common monosaccharide with higher caloric content and different metabolic effects.

This compound stands out due to its low-calorie nature and potential health benefits, making it a valuable alternative to traditional sugars .

Properties

IUPAC Name

(3S,4S,5R)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-HMWKXFOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C(O1)([13CH2]O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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